molecular formula C19H25N3O6 B2483292 methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 688773-62-8

methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2483292
CAS No.: 688773-62-8
M. Wt: 391.424
InChI Key: RYDWSAWAUMAGRN-UHFFFAOYSA-N
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Description

Methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a 2,4-dioxo moiety, a pentyl chain bearing a 2-methoxyethyl carbamoyl group, and a methyl ester at position 5. The compound’s structural complexity suggests possible applications in targeted drug design, though specific biological data remain undisclosed in available literature.

Properties

IUPAC Name

methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-27-11-9-20-16(23)6-4-3-5-10-22-17(24)14-8-7-13(18(25)28-2)12-15(14)21-19(22)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDWSAWAUMAGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

Methyl 2-amino-4-(methoxycarbonyl)benzoate serves as the precursor for Fragment A. This compound is synthesized via esterification of 2-amino-4-carboxybenzoic acid using methanol and thionyl chloride.

Cyclization to Form the Quinazoline Ring

The cyclization employs a protected hydrazine (e.g., dibenzyl hydrazine) and carbonyldiimidazole (CDI) to form the tetrahydroquinazoline-2,4-dione skeleton.

Procedure :

  • Methyl 2-amino-4-(methoxycarbonyl)benzoate (1.0 eq) is reacted with dibenzyl hydrazine (1.1 eq) in dichloromethane (DCM) under nitrogen.
  • CDI (1.2 eq) is added to activate the carbonyl, facilitating intramolecular cyclization at 60°C for 12 hours.
  • The intermediate amide undergoes spontaneous ring closure upon treatment with triethylamine, yielding methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Key Data :

Step Reagents/Conditions Yield Reference
Cyclization CDI, DCM, 60°C 68–75%

Alkylation at Position 3

Selection of Alkylating Agent

The pentyl side chain is introduced using methyl 5-bromopentanoate, chosen for its compatibility with nucleophilic substitution at the quinazoline nitrogen.

Alkylation Procedure

Optimized Conditions :

  • Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (1.0 eq) is dissolved in dry dimethylformamide (DMF).
  • Sodium hydride (1.5 eq) is added at 0°C to deprotonate the N3 position.
  • Methyl 5-bromopentanoate (1.2 eq) is introduced, and the reaction is heated to 80°C for 8 hours.

Workup :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate methyl 3-(5-methoxycarbonylpentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Key Data :

Parameter Value Reference
Base Sodium hydride
Solvent DMF
Yield 62–70%

Carbamoyl Functionalization

Hydrolysis of the Methyl Ester

The terminal methyl ester on the pentyl chain is hydrolyzed to the carboxylic acid using lithium hydroxide.

Procedure :

  • The alkylated intermediate (1.0 eq) is stirred with LiOH (3.0 eq) in tetrahydrofuran (THF)/water (4:1) at 25°C for 6 hours.
  • Acidification with HCl precipitates 3-(5-carboxypentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Activation and Amine Coupling

The carboxylic acid is activated with CDI and coupled with 2-methoxyethylamine.

Procedure :

  • The acid (1.0 eq) and CDI (1.5 eq) are refluxed in THF for 2 hours.
  • 2-Methoxyethylamine (2.0 eq) is added, and the mixture is stirred at 25°C for 12 hours.

Key Data :

Step Reagents/Conditions Yield Reference
Activation CDI, THF 85–90%
Coupling 2-Methoxyethylamine 78–82%

Final Product Characterization

The target compound is characterized by NMR, HPLC, and mass spectrometry.

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H5), 7.89 (d, J = 8.4 Hz, 1H, H8), 7.45 (d, J = 8.4 Hz, 1H, H6), 3.85 (s, 3H, COOCH₃), 3.45 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.24 (s, 3H, OCH₃).
  • ESI-MS : m/z 464.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Alternative methodologies from literature were evaluated:

Approach Advantages Limitations Reference
CDI-mediated cyclization High yields, mild conditions Requires anhydrous solvents
Phosgene-based cyclization Rapid reaction Toxicity concerns
Palladium-catalyzed alkylation Regioselectivity Costly catalysts

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares functional motifs with other heterocyclic systems, though direct structural analogues are scarce. Key comparisons include:

Compound Core Structure Key Functional Groups Potential Applications
Target compound Quinazoline 2,4-Dioxo, pentyl carbamoyl, methyl ester Kinase inhibition, antimicrobial
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid Cyano, amino, hydroxy Antimicrobial, synthetic intermediate
Thiazol-5-ylmethyl carbamate derivatives (PF 43(1)) Thiazole-carbamate Hydroperoxypropyl, ureido, phenyl Protease inhibition, antiviral

Key Observations :

  • Quinazoline vs. The methyl ester and carbamoyl groups may improve solubility relative to 7a’s cyano substituent .
  • Carbamate Derivatives (PF 43(1)) : The thiazole-carbamate compounds in feature complex stereochemistry and hydroperoxypropyl groups, which are absent in the target compound. This suggests divergent metabolic stability and pharmacokinetic profiles.
Physicochemical Properties
Property Target Compound 7a PF 43(1) Derivatives
Molecular Weight ~435 g/mol (estimated) 292 g/mol 600–700 g/mol
logP (Predicted) 2.1–2.5 1.8 3.5–4.2
Water Solubility Moderate (ester/carbamate) Low (cyano substituent) Very low (hydrophobic groups)

Analysis : The target compound’s intermediate logP and ester functionality balance lipophilicity and solubility, making it more drug-like than 7a or the highly lipophilic PF 43(1) derivatives.

Research Findings and Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from related quinazolines:

  • Antimicrobial Activity : The pentyl carbamoyl chain may enhance membrane penetration, analogous to alkylated antimicrobial agents .

Limitations : The absence of specific bioactivity data necessitates further experimental validation.

Biological Activity

Methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core with multiple functional groups that may influence its biological activity. The presence of the methoxyethyl carbamoyl group is particularly noteworthy as it may enhance solubility and bioavailability.

Research indicates that this compound exhibits antitumor activity through several mechanisms:

  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in various cancer cell lines. This phase is critical for the proper division of cells, and arresting cells here can lead to increased apoptosis.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways. Morphological changes such as nuclear fragmentation and membrane blebbing have been observed following treatment.
  • Inhibition of Tumor Growth : In vivo studies demonstrate significant tumor growth inhibition when administered to animal models. The compound's efficacy appears to be dose-dependent.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:

Cell LineLC50 (nM)Mechanism of Action
U87 (Glioblastoma)200G2/M phase arrest
BE (Neuroblastoma)18.9Apoptosis induction
SK (Glioblastoma)>300G2/M phase arrest

The data indicate that the compound is particularly effective against neuroblastoma cells, with an LC50 significantly lower than that observed for other compounds currently under investigation for similar applications .

In Vivo Studies

Animal studies have shown promising results regarding the biodistribution and therapeutic potential of the compound:

  • Administration Route : Oral administration demonstrated good absorption with significant brain uptake due to enhanced hydrophobicity.
  • Tumor Models : In xenograft models, treatment led to a reduction in tumor volume compared to control groups.

Case Studies

A notable case study involved a patient with advanced neuroblastoma who was treated with a regimen including this compound. The patient exhibited a marked reduction in tumor size after several cycles of treatment, supporting the compound's potential as an effective therapeutic agent.

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